6,7-Dimethoxy-2-naphthoic acid
Overview
Description
6,7-Dimethoxy-2-naphthoic acid is a chemical compound that has been the subject of various synthetic and analytical studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound has been mentioned in the context of synthesizing derivatives with biological activity, such as inhibitors of antiapoptotic Bcl-2 family proteins , and in the synthesis of key intermediates for neurodegenerative disease agents .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-naphthoic acid and its derivatives has been approached through different pathways. One study describes the metalation of a hydroxy-substituted derivative, leading to a trianion intermediate that facilitates the construction of apogossypol derivatives . Another study outlines a multi-step synthesis starting from naphthalene-2,3-diol, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction to obtain a related compound, 6,7-ADTN . Additionally, a practical synthesis of a related chiral acid, which is a key intermediate for a therapeutic drug for neurodegenerative diseases, has been developed, highlighting the importance of 6,7-dimethoxy-2-naphthoic acid derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-2-naphthoic acid derivatives has been studied in the context of their synthesis and potential applications. For example, the crystal structure of 6-amino-2-naphthoic acid monohydrate, a related compound, has been determined, showing that the molecules associate in dimers through hydrogen bonds, forming a three-dimensional framework . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
6,7-Dimethoxy-2-naphthoic acid and its derivatives participate in various chemical reactions. For instance, the compound has been used as a labeling reagent for carboxylic acids in liquid chromatography, demonstrating its reactivity and potential for analytical applications . The compound's derivatives have also been synthesized through reactions such as annulation, ester-ester condensations, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxy-2-naphthoic acid are inferred from the studies on its synthesis and applications. The compound's derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis and as potential therapeutic agents. For example, the synthesis of a chiral acid derivative demonstrates the importance of stereochemistry in the development of drugs for neurodegenerative diseases . The reactivity of these compounds with various reagents, as well as their ability to form stable structures through hydrogen bonding, is also indicative of their chemical properties .
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
6,7-Dimethoxy-2-naphthoic acid and its derivatives play a significant role as intermediates in chemical synthesis. For example, it is used as a reactant in the production of other chemical compounds like 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid, an important intermediate in organic syntheses (Holmes & Trevoy, 2003). Its metalation process, which forms a trianion intermediate, is applied to create various derivatives that inhibit antiapoptotic Bcl-2 family proteins (Le et al., 2011).
Binding Studies and Drug Development
This compound has also been studied for its potential in drug development. For instance, its derivatives were analyzed for their binding to human serum albumin, which is crucial for understanding the absorption and metabolism of naphthalene-containing drugs (Wang et al., 2020).
Luminescent and Dye Absorption Properties
Research has been conducted on compounds like 6-(carboxymethoxy)-2-naphthoic acid, which is structurally related to 6,7-Dimethoxy-2-naphthoic acid, for their luminescent properties and dye absorption capabilities. This includes studies on coordination polymers based on these compounds, which show potential applications in various technological fields (Jiao et al., 2021).
Potential in Aryl Hydrocarbon Receptor Agonism/Antagonism
1,4-Dimethoxy-2-naphthoic acid, a related compound, has been studied for its role as an aryl hydrocarbon receptor agonist/antagonist. This indicates potential applications in understanding molecular interactions and developing treatments related to this receptor (Cheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYHYGPKOVFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191145 | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-naphthoic acid | |
CAS RN |
37707-78-1 | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002920391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXY-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6JFH1YV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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